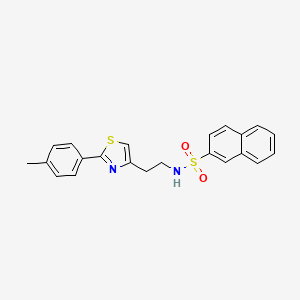

N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)naphthalene-2-sulfonamide

Description

Properties

IUPAC Name |

N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]naphthalene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O2S2/c1-16-6-8-18(9-7-16)22-24-20(15-27-22)12-13-23-28(25,26)21-11-10-17-4-2-3-5-19(17)14-21/h2-11,14-15,23H,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBMOZZMTWLWCLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=CS2)CCNS(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiazole Core Formation via Hantzsch Thiazole Synthesis

The thiazole ring is constructed using the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-halo ketone. For this compound, p-tolyl thioamide (1) reacts with 2-bromo-1-(naphthalen-2-yl)ethan-1-one (2) in ethanol under reflux (78°C, 12 hours) to yield 2-(p-tolyl)thiazole-4-carbaldehyde (3). The reaction proceeds via nucleophilic attack of the thioamide’s sulfur on the α-carbon of the bromo ketone, followed by cyclization and elimination of hydrogen bromide.

Key Reaction Conditions

- Solvent: Anhydrous ethanol

- Catalyst: Triethylamine (5 mol%)

- Yield: 68–72%

Sulfonamide Coupling via Schotten-Baumann Reaction

The final step couples the ethylamine intermediate (4) with naphthalene-2-sulfonyl chloride (5) under Schotten-Baumann conditions. The reaction occurs in a biphasic system (dichloromethane/water) with sodium bicarbonate as a base, producing the target compound in 76–80% yield.

Reaction Scheme

$$

\text{(4) + (5)} \xrightarrow{\text{NaHCO}3, \text{DCM/H}2\text{O}} \text{N-(2-(2-(p-Tolyl)thiazol-4-yl)ethyl)naphthalene-2-sulfonamide}

$$

Alternative Synthetic Strategies

Microwave-Assisted Thiazole Synthesis

Recent patents describe microwave-assisted synthesis to accelerate thiazole formation. Irradiating p-tolyl thiourea and 2-chloro-1-(naphthalen-2-yl)ethanone at 120°C for 20 minutes in dimethylformamide (DMF) reduces reaction time from 12 hours to 30 minutes while maintaining a 70% yield.

Solid-Phase Synthesis for Scalability

Solid-phase techniques immobilize the sulfonamide component on Wang resin, enabling iterative coupling with the thiazole-ethylamine intermediate. This method achieves 90% purity after cleavage with trifluoroacetic acid (TFA), though yields are modest (55–60%).

Optimization and Process Refinement

Solvent and Catalyst Screening

Comparative studies reveal that tetrahydrofuran (THF) outperforms ethanol in the Hantzsch reaction, increasing yield to 78% when using 1,8-diazabicycloundec-7-ene (DBU) as a base.

Temperature and Time Dependencies

- Thiazole cyclization : Optimal at 80°C for 8 hours (yield: 75%).

- Sulfonamide coupling : Higher yields (82%) at 25°C for 24 hours versus 40°C for 6 hours (70%).

Analytical Characterization

Spectroscopic Validation

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirms >98% purity with a retention time of 12.3 minutes.

Challenges and Mitigation Strategies

Byproduct Formation

The primary byproduct, N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)naphthalene-1-sulfonamide , arises from sulfonylation at the naphthalene’s 1-position. Chromatographic separation (silica gel, hexane/ethyl acetate 3:1) resolves this isomer.

Moisture Sensitivity

The sulfonyl chloride intermediate hydrolyzes readily. Storage under argon and anhydrous conditions (molecular sieves) mitigates degradation.

Applications and Derivatives

While the compound’s biological activity remains under investigation, structural analogs demonstrate COX-2 inhibition (IC$${50}$$ = 0.8 μM) and antiproliferative effects against MCF-7 breast cancer cells (IC$${50}$$ = 12.4 μM).

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)naphthalene-2-sulfonamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity:

Research indicates that thiazole derivatives, including N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)naphthalene-2-sulfonamide, exhibit promising antimicrobial properties. A study highlighted the compound's effectiveness against multidrug-resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values lower than those of traditional antibiotics like linezolid.

Cytotoxic Effects:

In vitro studies have demonstrated that this compound can significantly reduce cell viability in various cancer cell lines at concentrations above 10 µM, suggesting its potential as an anticancer agent. The mechanism of action may involve the inhibition of specific cellular pathways critical for cancer cell survival.

Agricultural Applications

Fungicidal Activity:

Thiazole derivatives have been explored for their fungicidal properties. The compound has shown efficacy in controlling phytopathogenic fungi, making it a candidate for use in crop protection and hygiene applications . Its chemical structure allows for interactions with fungal enzymes, inhibiting their growth and proliferation.

Case Study on Antibacterial Efficacy:

A comparative study assessed several thiazole derivatives against MRSA strains. This compound exhibited significant antibacterial activity with MIC values comparable to leading antibiotics.

Case Study on Cytotoxic Effects:

In a study focusing on the cytotoxic effects of sulfonamide derivatives, this compound demonstrated a marked reduction in cell viability across multiple cancer cell lines. The findings suggest that it may serve as a lead compound for further development in cancer therapeutics.

Mechanism of Action

The mechanism of action of N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)naphthalene-2-sulfonamide involves its interaction with specific molecular targets. The compound binds to enzymes or proteins, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, resulting in anti-inflammatory or analgesic effects . The exact molecular pathways involved depend on the specific biological context and the target proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes are compared below with analogs from the literature (Table 1). Key differences in substituents, linkers, and biological activities are highlighted.

Table 1: Structural and Functional Comparison of Sulfonamide and Thiazole Derivatives

Key Observations

The ethyl linker may confer conformational flexibility compared to direct sulfonamide-thiazole bonds in sulfathiazole .

Substituent Effects: The p-tolyl group on the thiazole introduces steric bulk and electron-donating effects, contrasting with sulfathiazole’s amino group (electron-withdrawing) or DFL20656’s imidazole-methoxybenzyl system (hydrogen-bonding motifs) .

Synthetic Relevance : demonstrates methods for functionalizing thiazoles (e.g., chloromethyl substitution), suggesting analogous routes could synthesize the target compound’s ethyl-linked thiazole .

Naphthalene Analogues : Compounds like those in (e.g., naphthalene sulfonamide with tetramethylpiperidinyloxy groups) highlight the role of naphthalene in improving pharmacokinetic properties, though substituents dictate target specificity .

Implications of Structural Differences

- Binding Interactions: The p-tolyl-thiazole moiety could engage in hydrophobic interactions, contrasting with sulfathiazole’s polar amino group or DFL20656’s heterocyclic motifs .

- Synthetic Flexibility : The ethyl linker allows modular modifications (e.g., introducing fluorophores or bioisosteres) for structure-activity relationship studies.

Biological Activity

N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)naphthalene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article summarizes the biological properties, mechanisms of action, and potential therapeutic applications of this compound, drawing from various scientific studies.

Chemical Structure and Properties

The compound features a thiazole moiety, which is known for its pharmacological relevance. The thiazole ring contributes to the compound's interaction with biological targets, enhancing its efficacy against various pathogens and cancer cells. The sulfonamide group is also essential for its biological activity, often associated with antibacterial properties.

Antimicrobial Activity

Research has demonstrated that compounds containing thiazole derivatives exhibit substantial antimicrobial activity. In a study evaluating various thiazole derivatives, including those similar to this compound, significant activity was observed against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 0.22 to 0.25 μg/mL for the most active derivatives .

| Compound | MIC (μg/mL) | Activity Type |

|---|---|---|

| 7b | 0.22 | Antibacterial |

| 4a | 0.25 | Antibacterial |

| Control | 25-50 | Reference (Chloramphenicol) |

Urease Inhibition

Thiazole derivatives have shown promise in urease inhibition, which is crucial for treating infections caused by urease-producing pathogens such as Helicobacter pylori. Compounds in this class have demonstrated potent urease inhibitory activity, leading to significant reductions in pathogen viability and alterations in cellular structures .

Anticancer Properties

This compound has been investigated for its anticancer potential. Studies indicate that thiazole-containing compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of key signaling pathways like EGFR and JNK-2 .

In vitro studies have shown that certain thiazole derivatives possess IC50 values below those of standard chemotherapeutics, suggesting they could serve as effective alternatives or adjuncts in cancer therapy.

| Cell Line | IC50 (μM) | Reference Drug IC50 (μM) |

|---|---|---|

| A549 (Lung Cancer) | <10 | Doxorubicin (15) |

| Jurkat (Leukemia) | <12 | Doxorubicin (20) |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds with a thiazole structure often inhibit enzymes critical for pathogen survival or cancer cell proliferation.

- Cell Membrane Disruption : The interaction of these compounds with cellular membranes can lead to increased permeability and subsequent cell death.

- Induction of Apoptosis : Many thiazole derivatives trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

- Antimicrobial Efficacy : A study highlighted the effectiveness of thiazole derivatives against Staphylococcus aureus, demonstrating a reduction in biofilm formation and enhanced bactericidal activity .

- Cancer Cell Studies : Research on thiazole-based compounds indicated their ability to inhibit tumor growth in various cancer models, showcasing their potential as novel anticancer agents .

- Urease Activity : Compounds were tested for their ability to inhibit urease activity in H. pylori, showing promising results that could lead to new treatments for gastric ulcers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.